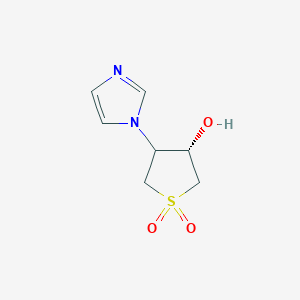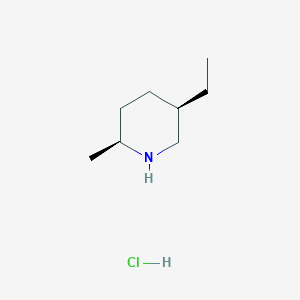
6,7-Diaminonaphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diaminonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N4 It is a derivative of naphthalene, substituted with two amino groups at positions 6 and 7, and two cyano groups at positions 2 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,7-Diaminonaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 2,3-dibromonaphthalene, followed by a reaction with sodium cyanide to introduce the cyano groups, resulting in 2,3-dibromo-6,7-dicyanonaphthalene . The final step involves the reduction of the bromine atoms to amino groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diaminonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6,7-dinitronaphthalene-2,3-dicarbonitrile.
Reduction: Formation of 6,7-diaminonaphthalene-2,3-diamine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
6,7-Diaminonaphthalene-2,3-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-diaminonaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its ability to form stable complexes with metal ions can be exploited in materials science for the development of novel electronic and photonic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminonaphthalene: Lacks the cyano groups, making it less versatile in certain synthetic applications.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: Contains bromine atoms instead of amino groups, leading to different reactivity and applications.
1,5-Diaminonaphthalene: Substituted at different positions on the naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
6,7-Diaminonaphthalene-2,3-dicarbonitrile is unique due to the presence of both amino and cyano groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields. Its ability to interact with biological molecules and form stable complexes with metal ions further enhances its potential for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H8N4 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
6,7-diaminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-9-1-7-3-11(15)12(16)4-8(7)2-10(9)6-14/h1-4H,15-16H2 |
Clé InChI |
WVFYNKZICXPZOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)









![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)


